molecular formula C9H16O2 B1602269 Ethyl (Z)-hept-4-enoate CAS No. 39924-27-1

Ethyl (Z)-hept-4-enoate

Cat. No. B1602269
CAS RN: 39924-27-1
M. Wt: 156.22 g/mol
InChI Key: GITGIBUELGTBSG-WAYWQWQTSA-N
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Description

cis-Ethyl 4-heptenoate, also known as ethyl (E)-hept-4-enoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. cis-Ethyl 4-heptenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-Ethyl 4-heptenoate has been primarily detected in urine. Within the cell, cis-ethyl 4-heptenoate is primarily located in the membrane (predicted from logP) and cytoplasm. cis-Ethyl 4-heptenoate has a fruity taste.

Scientific Research Applications

Interaction and Structural Properties

  • N⋯π and O⋯π Interactions : Ethyl (Z)-hept-4-enoate derivatives exhibit unique nonhydrogen bonding interactions, such as N⋯π and O⋯π, contributing to their crystal packing properties. This was observed in ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates (Zhang, Wu, & Zhang, 2011).

Biosynthetic Relationships and Fungal Metabolites

  • Fungal Metabolites : Ethyl (Z)-hept-4-enoate is identified as a volatile compound in genome-sequenced fungal strains from the genus Aspergillus. This compound's presence suggests a role in the biosynthetic pathways of fungi (Dickschat, Çelik, & Brock, 2018).

Chemical Synthesis and Applications

  • Synthesis of Thiazolyl Derivatives : Ethyl (Z)-hept-4-enoate is used in the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which has practical applications in pharmaceuticals (Zhai et al., 2013).

Enantioselective Processes

  • Enantioselective Hydrogenation : Research involving ethyl 2-oxo-4-arylbut-3-enoate, a related compound, highlights the potential for enantioselective processes in synthesizing chiral compounds (Meng, Zhu, & Zhang, 2008).

Stereoselective Preparations

  • Stereoselective Preparations of Enoates : The synthesis of (Z)-3-perfluoroalkyl-3-magnesiated enoates, derived from ethyl (Z)-hept-4-enoate, showcases advancements in stereoselective preparation methods (Thibonnet, Duchěne, Parrain, & Abarbri, 2004).

properties

CAS RN

39924-27-1

Product Name

Ethyl (Z)-hept-4-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl (Z)-hept-4-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-

InChI Key

GITGIBUELGTBSG-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCC(=O)OCC

SMILES

CCC=CCCC(=O)OCC

Canonical SMILES

CCC=CCCC(=O)OCC

density

0.887-0.897

Other CAS RN

39924-27-1

physical_description

Colourless liquid;  fruity aroma

solubility

insoluble in water;  soluble in most non-polar solvents
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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